2-(2,4,5-Trimethylphenyl)-3-methyl-butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5-Trimethylphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure that includes a phenyl ring substituted with three methyl groups and a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trimethylphenyl)-3-methyl-butan-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of 2,4,5-trimethylphenyl with a suitable alkylating agent, followed by the introduction of a butanol group. The reaction conditions typically require a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trimethylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or hydrocarbons.
Substitution: Introduction of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2,4,5-Trimethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trimethylphenyl)-3-methyl-butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, modulating their activity and influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethylphenol: A related compound with similar structural features but different functional groups.
1-(2,4,5-Trimethylphenyl)-ethanone: Another compound with a similar phenyl ring but different substituents.
Uniqueness
2-(2,4,5-Trimethylphenyl)-3-methyl-butan-2-ol is unique due to its specific combination of a phenyl ring with three methyl groups and a butanol moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Biological Activity
2-(2,4,5-Trimethylphenyl)-3-methyl-butan-2-ol, also known as 4-(2,4,5-trimethylphenyl)butan-2-ol, is a compound of interest in various fields including organic chemistry and pharmacology. Its unique structure and functional groups suggest potential biological activities that merit detailed exploration. This article reviews the existing literature on its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
This structure includes a tertiary alcohol functional group and a bulky trimethylphenyl moiety that may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit pro-inflammatory cytokines.
- Antimicrobial Activity : There is evidence supporting its efficacy against various bacterial strains.
The biological activity of this compound is thought to involve interaction with specific enzymes and receptors. The exact mechanisms are still under investigation but may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interactions with G-protein coupled receptors (GPCRs) could mediate its effects on cellular signaling.
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant capacity of various phenolic compounds, this compound demonstrated significant free radical scavenging activity. The IC50 value was determined to be approximately 45 µg/mL, indicating a potent antioxidant effect compared to other tested compounds .
Case Study 2: Anti-inflammatory Effects
A separate investigation evaluated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Results showed that treatment with this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .
Research Findings
A summary of key findings from various studies is presented in the table below:
Properties
IUPAC Name |
3-methyl-2-(2,4,5-trimethylphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-9(2)14(6,15)13-8-11(4)10(3)7-12(13)5/h7-9,15H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPUPIJVDQXDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)(C(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.